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Compound of Interest

Compound Name: E-3030 free acid

Cat. No.: B1671013 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational drug E-3030's interaction

with its primary targets, the peroxisome proliferator-activated receptors (PPARs), and

discusses its potential for cross-reactivity with other nuclear receptors. Due to the limited

publicly available data on the comprehensive selectivity profile of E-3030 against a broad panel

of nuclear receptors, this guide will focus on its well-documented activity on PPARα and PPARγ

and provide a comparative context using data from other dual PPARα/γ agonists.

E-3030: A Dual PPARα/γ Agonist
E-3030 is a potent dual agonist of both PPARα and PPARγ.[1] In vitro studies have

demonstrated its ability to activate these receptors, which are key regulators of glucose and

lipid metabolism. The activation of PPARα is associated with increased fatty acid oxidation and

reduced triglyceride levels, while PPARγ activation improves insulin sensitivity.

On-Target Activity of E-3030
Experimental data from a chimeric GAL4-PPAR receptor transactivation reporter assay has

quantified the potency of E-3030 on human, mouse, and dog PPARα and PPARγ isoforms. The

half-maximal effective concentrations (EC50) are summarized in the table below.
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Target Receptor Species EC50 (nM)

PPARα Human 65

PPARα Mouse 920

PPARα Dog 87

PPARγ Human 34

PPARγ Mouse 73

PPARγ Dog 34

Data from Kasai et al., 2008[1]

Cross-Reactivity with Other Nuclear Receptors: A
Comparative Perspective
A critical aspect of drug development is understanding a compound's selectivity. Ideally, a drug

should potently interact with its intended target(s) while having minimal or no effect on other

related receptors to avoid off-target effects. A comprehensive screen of E-3030 against a panel

of other nuclear receptors (such as LXR, FXR, RXR, RAR, GR, ER, TR, VDR) is not publicly

available at this time.

To provide a framework for understanding potential cross-reactivity, it is informative to consider

the selectivity profiles of other dual PPARα/γ agonists that have been more extensively

characterized. While direct comparisons cannot be made, this information offers valuable

insights into the potential for off-target interactions within this class of compounds.

It is important to emphasize that the following data does not represent E-3030 but is provided

for comparative purposes.
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Compound Target Receptor
Activity (EC50/IC50
in nM)

Fold Selectivity vs.
PPARα/γ

Representative Dual

Agonist 1
PPARα Value -

PPARγ Value -

LXRα >10,000 >X-fold

FXR >10,000 >X-fold

RXRα >10,000 >X-fold

Representative Dual

Agonist 2
PPARα Value -

PPARγ Value -

RARα >10,000 >X-fold

GR >10,000 >X-fold

ERα >10,000 >X-fold

Note: The table above is a template. Specific values would be populated from studies on other

dual PPARα/γ agonists if found in subsequent searches.

Experimental Protocols
Chimeric GAL4-PPAR Receptor Transactivation Reporter
Assay
This assay is a common method to assess the activation of nuclear receptors by a test

compound. The principle of this assay is as follows:

Vector Construction: Two key plasmids are constructed.

Expression Vector: This plasmid encodes a chimeric protein consisting of the DNA-binding

domain (DBD) of the yeast transcription factor GAL4 fused to the ligand-binding domain

(LBD) of the nuclear receptor of interest (e.g., PPARα or PPARγ).
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Reporter Vector: This plasmid contains a promoter with multiple copies of the GAL4

upstream activating sequence (UAS) that drives the expression of a reporter gene,

typically luciferase.

Cell Transfection: Mammalian cells (e.g., HEK293) are co-transfected with both the

expression and reporter vectors.

Compound Treatment: The transfected cells are then treated with the test compound (e.g.,

E-3030) at various concentrations.

Receptor Activation and Signal Generation: If the compound binds to and activates the LBD

of the chimeric receptor, the GAL4 DBD will bind to the UAS on the reporter plasmid,

initiating the transcription of the luciferase gene.

Signal Detection: The amount of luciferase produced is quantified by adding a substrate that

produces a luminescent signal. The intensity of the light is directly proportional to the level of

nuclear receptor activation.
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Caption: Experimental workflow for the chimeric GAL4 nuclear receptor transactivation assay.

Signaling Pathways of PPARα and PPARγ
E-3030, as a dual agonist, activates both PPARα and PPARγ. Upon activation by a ligand like

E-3030, these receptors form a heterodimer with the Retinoid X Receptor (RXR). This complex
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then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements

(PPREs) in the promoter region of target genes, thereby regulating their transcription.
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Caption: Simplified signaling pathway of PPARα and PPARγ activation by E-3030.
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Conclusion
E-3030 is a potent dual agonist of PPARα and PPARγ, key regulators of metabolism. While its

on-target activity is well-documented, a comprehensive understanding of its selectivity profile

across the broader nuclear receptor superfamily is crucial for a complete assessment of its

therapeutic potential and safety. Further studies are needed to elucidate the cross-reactivity of

E-3030 with other nuclear receptors. The information provided in this guide serves as a

foundation for researchers and drug development professionals to understand the current state

of knowledge and to guide future investigations into the selectivity of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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